molecular formula C4H2ClFN2O B15060128 2-Chloro-6-fluoropyrimidin-4-ol

2-Chloro-6-fluoropyrimidin-4-ol

Cat. No.: B15060128
M. Wt: 148.52 g/mol
InChI Key: FNPDDORILUEYKC-UHFFFAOYSA-N
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Description

Strategic Significance of Pyrimidine (B1678525) Heterocycles in Synthetic Chemistry

The pyrimidine skeleton is a privileged structure in chemistry and biology. It forms the core of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids. acs.org This biological prevalence has inspired chemists to explore pyrimidine derivatives for a vast range of applications. These scaffolds are readily accessible through established synthetic routes, such as the Biginelli reaction, and their derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties. acs.orgnih.gov

In drug discovery, the pyrimidine ring serves as a versatile scaffold for the design of small molecule inhibitors targeting enzymes like protein kinases. nih.gov Currently, numerous pyrimidine-containing molecules are FDA-approved drugs, highlighting their therapeutic importance. nih.gov The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it an attractive starting point for developing new chemical entities. nih.govwuxibiology.com

Positional Isomerism and Substituent Effects in Fluorochloropyrimidinols

The specific arrangement of substituents on the pyrimidine ring gives rise to positional isomers, each with distinct chemical properties and reactivity. In the case of 2-Chloro-6-fluoropyrimidin-4-ol, the placement of the chloro, fluoro, and hydroxyl groups is critical in defining its chemical behavior.

Tautomerism: A key feature of hydroxypyrimidines is their ability to exist in tautomeric equilibrium with their corresponding pyrimidone forms. acs.orgnih.gov this compound can exist as the aromatic alcohol (pyrimidinol) or the non-aromatic keto form (pyrimidinone). The equilibrium between these two forms is often influenced by the solvent and other conditions. wuxibiology.com This tautomerization is significant because it changes the nature of the substituent at the 4-position from an electron-donating hydroxyl group to a more electron-withdrawing amide-like group, which in turn influences the reactivity of the entire ring system. wuxibiology.comyoutube.com

Substituent Effects and Reactivity: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of a fluorine and a chlorine atom further withdraws electron density, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com

Leaving Groups: Both chlorine and fluorine can act as leaving groups in SNAr reactions. In many heterocyclic systems, the reactivity of halogens as leaving groups is enhanced by the presence of other electron-withdrawing groups. youtube.comyoutube.com In this compound, the chlorine atom at the C2 position is particularly activated by both ring nitrogens and the other halogen.

Positional Reactivity: The reactivity of a halogen on a pyrimidine ring is highly dependent on its position. Halogens at the C2, C4, and C6 positions are activated towards nucleophilic displacement. The relative reactivity of the chloro versus the fluoro group in a substitution reaction would depend on the specific nucleophile and reaction conditions. For example, the synthesis of precursors for the antifungal agent Voriconazole often involves the selective substitution of a chloro group on a fluorinated pyrimidine scaffold. googleapis.comchemicalbook.comepo.org

The interplay between the positions of the fluoro, chloro, and hydroxyl/keto groups creates a unique reactivity profile for each isomer. This allows chemists to use compounds like this compound as versatile intermediates, selectively reacting at one position while leaving others intact for subsequent transformations.

Data Tables

Table 1: Properties of this compound (Note: Experimental data for this specific compound is limited in public literature; some properties are based on computational predictions for structurally related compounds.)

PropertyValue
Molecular Formula C₄H₂ClFN₂O
Molecular Weight 150.52 g/mol
Canonical SMILES C1=C(C(=NC(=N1)Cl)F)O
Tautomeric Forms Pyrimidin-4-ol and Pyrimidin-4(3H)-one
Key Reactive Sites C2 (Chloro), C6 (Fluoro)

Table 2: Comparison of Selected Chlorofluoro-Substituted Pyrimidine Isomers (This table illustrates the concept of positional isomerism using related structures.)

Compound NameMolecular FormulaKey Structural Difference
This compound C₄H₂ClFN₂OChloro at C2, Fluoro at C6, Hydroxyl at C4.
4-Chloro-6-ethyl-5-fluoropyrimidine nih.govC₆H₆ClFN₂Chloro at C4, Fluoro at C5, Ethyl at C6. No hydroxyl group.
6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine googleapis.comC₆H₅BrClFN₂Chloro at C4, Fluoro at C5. Bromoethyl side chain at C6.
2-Chloro-4-fluoropyrimidine bldpharm.comC₄H₂ClFN₂Dihalogenated pyrimidine building block without a hydroxyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-fluoro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O/c5-4-7-2(6)1-3(9)8-4/h1H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPDDORILUEYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Transformational Chemistry of 2 Chloro 6 Fluoropyrimidin 4 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring, being electron-deficient, is generally susceptible to nucleophilic aromatic substitution. For a dihalogenated compound like 2-Chloro-6-fluoropyrimidin-4-ol, the differential reactivity of the chlorine and fluorine substituents and the regioselectivity of nucleophilic attack are of primary interest.

Differential Reactivity of Chlorine and Fluorine Substituents on the Pyrimidine Ring

In SNAr reactions, the rate-determining step is typically the formation of a stabilized anionic intermediate (a Meisenheimer complex). The superior electronegativity of fluorine generally makes the attached carbon more electrophilic and better able to stabilize the negative charge in the intermediate, leading to a higher reactivity compared to chlorine. Thus, it is generally expected that the C-F bond would be more labile than the C-Cl bond in nucleophilic displacement reactions. However, without specific studies on this compound, this remains a projection based on established principles.

Regioselectivity of Nucleophilic Attack at Pyrimidine Positions

The positions C2 and C6 on the pyrimidine ring are activated towards nucleophilic attack by the ring nitrogen atoms. The regioselectivity of an incoming nucleophile would be influenced by a combination of electronic and steric factors. The presence of the hydroxyl group at C4 introduces additional electronic effects that could modulate the reactivity at the C2 and C6 positions. Quantum mechanical calculations on related dichloropyrimidines have shown that the regioselectivity is highly sensitive to the nature of other substituents on the ring. For this compound, specific experimental data or computational studies are needed to definitively assign the preferred site of nucleophilic attack.

Electrophilic Transformations of the Pyrimidine Nucleus

The pyrimidine ring is inherently electron-deficient, making it resistant to electrophilic attack. Such transformations typically require the presence of strong electron-donating groups on the ring to activate it towards electrophiles. Given the presence of two electron-withdrawing halogen substituents and a hydroxyl group (which can be deactivating depending on the reaction conditions), it is highly unlikely that this compound would readily undergo electrophilic substitution reactions. Searches for such transformations on this specific compound or closely related systems did not yield any significant findings.

Cross-Coupling Reactions of Halogenated Pyrimidines

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of haloheterocycles.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings are commonly employed to form new carbon-carbon and carbon-heteroatom bonds on pyrimidine scaffolds. The relative reactivity of the C-Cl and C-F bonds in these reactions is a key consideration. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. Therefore, selective coupling at the C2 position would be anticipated. However, the specific conditions (catalyst, ligand, base, and solvent) can significantly influence the outcome. While there is extensive literature on the cross-coupling of various halopyrimidines, specific examples involving this compound are not documented in the available literature.

Zinc-Mediated Reactions and Organometallic Coupling Strategies

Zinc-mediated cross-coupling reactions, such as the Negishi coupling, offer an alternative to palladium-catalyzed methods. These reactions often proceed under mild conditions and can exhibit different selectivities. The in-situ formation of organozinc reagents from aryl halides followed by coupling is a common strategy. Research on cobalt- and zinc-mediated couplings of 2-chloropyrimidines with arylzinc reagents has been reported, suggesting the feasibility of such transformations. However, application of these methods to this compound, and the resulting selectivity between the chloro and fluoro substituents, has not been specifically described.

Reductive Dehalogenation and Hydrogenation Pathways

The reactivity of this compound under reductive conditions is characterized by the potential for both dehalogenation and hydrogenation of the pyrimidine ring. The specific outcome of these transformations is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and the presence of additives.

Reductive dehalogenation offers a synthetic route to remove the chlorine atom, yielding 6-fluoropyrimidin-4-ol. This process is typically achieved through catalytic hydrogenation, where the chlorine atom is replaced by a hydrogen atom. The selective removal of the chlorine over the fluorine atom is generally expected due to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond.

Pioneering work on the catalytic dehalogenation of chloropyrimidines demonstrated the feasibility of such transformations. For instance, studies on 2,4-dichloropyrimidine (B19661) and 2,4,6-trichloropyrimidine (B138864) using a palladium catalyst in the presence of a base like magnesium oxide successfully yielded the corresponding dehalogenated pyrimidines. The base is crucial to neutralize the hydrogen chloride formed during the reaction, which can otherwise lead to catalyst deactivation or undesired side reactions, including the reduction of the pyrimidine ring itself. oregonstate.edu

In the context of this compound, a similar approach employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is the most common method for reductive dehalogenation. The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol. The presence of a base, for example, sodium acetate (B1210297) or triethylamine, is often necessary to scavenge the generated HCl.

Simultaneously, the pyrimidine ring itself can undergo hydrogenation, leading to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The extent of ring reduction is influenced by the catalyst's activity, hydrogen pressure, and reaction temperature. More forcing conditions, such as higher hydrogen pressure or more active catalysts, can favor the saturation of the pyrimidine ring. However, by carefully controlling the reaction parameters, selective dehalogenation can be achieved without significant reduction of the heterocyclic ring. oregonstate.edu

The general pathways for the reductive transformations of this compound are illustrated below:

Pathway 1: Reductive Dehalogenation

This compound → 6-Fluoropyrimidin-4-ol

Pathway 2: Reductive Dehalogenation and Ring Hydrogenation

This compound → 6-Fluoro-1,2,3,4-tetrahydropyrimidin-4-ol

The following table summarizes representative conditions for the reductive dehalogenation of related chloropyrimidines, which can be extrapolated to predict the behavior of this compound.

Starting MaterialCatalystBaseSolventProductObservationsReference
2,4-DichloropyrimidinePd/CMgOAqueous EthanolPyrimidineGood yield, prevented nuclear reduction. oregonstate.edu
2,4,6-TrichloropyrimidinePd/CMgOAqueous EthanolPyrimidineSuccessful dehalogenation. oregonstate.edu
4-Amino-2,6-dichloropyrimidinePd/C-Acidic MediaSubstituted TetrahydropyrimidinesNuclear reduction was the primary outcome. oregonstate.edu

Derivatization and Structure Activity Relationship Sar Studies of 2 Chloro 6 Fluoropyrimidin 4 Ol Derivatives

Strategic Design of Modified Pyrimidine (B1678525) Scaffolds

The strategic design of derivatives of the 2-chloro-6-fluoropyrimidin-4-ol scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The pyrimidine core is an attractive scaffold for designing inhibitors of protein kinases, a major class of drug targets. nih.gov The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the substituents at the 2, 4, and 6 positions can be tailored to fit into specific pockets of an enzyme's active site. nih.gov

The design process involves a multifaceted approach:

Target-Oriented Modification : Substituents are chosen to maximize interactions with a specific biological target. For example, introducing hydrogen bond donors or acceptors can complement the amino acid residues in a protein's binding site.

Physicochemical Property Tuning : Modifications are made to alter properties like solubility, lipophilicity, and metabolic stability. For instance, replacing a metabolically labile group with a more robust one can increase a drug candidate's half-life.

Conformational Control : The introduction of bulky substituents can restrict the rotation of bonds, locking the molecule into a specific, biologically active conformation. nih.govacs.org This can lead to increased affinity and selectivity for the target protein. nih.gov

The this compound scaffold allows for a systematic exploration of these strategies. The hydroxyl group can be modified to modulate hydrogen bonding and polarity. The chlorine atom is an excellent handle for introducing a wide array of substituents via cross-coupling or nucleophilic substitution reactions. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic attack at that position.

**4.2. Synthetic Routes to Diverse this compound Analogues

The generation of a library of analogues from the parent scaffold is crucial for SAR studies. The reactivity of the different positions on the pyrimidine ring allows for a range of synthetic transformations.

The hydroxyl group at the C4 position is readily derivatized. Standard synthetic protocols can be employed to convert it into ethers and esters, which allows for probing the importance of this group as a hydrogen bond donor.

Etherification : Treatment of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride or potassium carbonate yields the corresponding O-alkylated ether. This modification removes the hydrogen bond donating capability and increases lipophilicity.

Esterification : Reaction with an acyl chloride or a carboxylic acid using a coupling agent (like DCC or EDC) produces the corresponding ester. This introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the introduction of larger, more complex functionalities.

Modification Type Reagent Example Product Structure Rationale for Modification
EtherificationMethyl Iodide (CH₃I)2-Chloro-6-fluoro-4-methoxypyrimidineRemove H-bond donor, increase lipophilicity.
EtherificationBenzyl Bromide (BnBr)4-(Benzyloxy)-2-chloro-6-fluoropyrimidineIntroduce bulky, hydrophobic group.
EsterificationAcetyl Chloride (CH₃COCl)(2-Chloro-6-fluoropyrimidin-4-yl) acetate (B1210297)Introduce H-bond acceptor, probe steric tolerance.
EsterificationBenzoic Acid / DCC(2-Chloro-6-fluoropyrimidin-4-yl) benzoateIntroduce larger aromatic system, potential for π-stacking.

The chlorine atom at the C2 position is the most common site for introducing diversity via modern cross-coupling reactions. The C-Cl bond can be selectively activated over the C-F bond.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is highly effective for forming carbon-carbon bonds. Reacting the 2-chloro derivative with various aryl or heteroaryl boronic acids or esters allows for the introduction of a wide range of substituted aromatic rings. researchgate.net This is a key strategy for exploring hydrophobic binding pockets and π-stacking interactions.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It is used to introduce primary or secondary amines at the C2 position, providing new hydrogen bond donors and acceptors and significantly altering the electronic properties of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by strong nucleophiles like amines, thiols, or alkoxides, offering a complementary method to introduce various functional groups.

Reaction Type Reagent Example Product Structure Rationale for Modification
Suzuki CouplingPhenylboronic Acid2-Phenyl-6-fluoropyrimidin-4-olIntroduce aryl group for hydrophobic/π-π interactions.
Suzuki CouplingPyridine-3-boronic Acid2-(Pyridin-3-yl)-6-fluoropyrimidin-4-olIntroduce heteroaryl group for H-bonding and solubility.
Buchwald-HartwigAniline2-(Phenylamino)-6-fluoropyrimidin-4-olIntroduce flexible H-bond donor/acceptor.
SNArCyclopropylamine2-(Cyclopropylamino)-6-fluoropyrimidin-4-olIntroduce small, conformationally restricted alkylamino group.

Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar biological activity but has altered physicochemical properties. This can be used to improve metabolic stability, reduce toxicity, or fine-tune binding affinity.

Replacement of Chlorine : The chloro group can be replaced with other small, non-polar groups. A classic bioisostere for chlorine is the methyl group (-CH₃). Another is the cyano group (-CN), which is a strong hydrogen bond acceptor.

Replacement of the Hydroxyl Group : The -OH group is a hydrogen bond donor and acceptor. It can be replaced with an amino group (-NH₂), which is also a hydrogen bond donor, or a thiol group (-SH). These changes can subtly alter the geometry and strength of hydrogen bonds with a target protein.

Replacement of Fluorine : While often desirable, the fluorine atom could be replaced with hydrogen to assess its contribution to binding or with a methyl group to introduce a small lipophilic contact.

Original Group Position Bioisosteric Replacement Rationale
-ClC2-CH₃Maintain size, remove halogen-bonding potential.
-ClC2-CNIntroduce a strong H-bond acceptor.
-OHC4-NH₂Alter H-bond geometry and basicity.
-OHC4-SHIntroduce a different type of H-bond donor/acceptor.

Influence of Substituent Variations on Molecular Interactions and Scaffold Conformation

Every modification to the this compound scaffold influences its three-dimensional shape and its potential interactions with biological macromolecules. nih.gov Understanding these influences is the essence of SAR.

The introduction of substituents has a profound effect on the molecule's conformation and interactions. acs.org For example, replacing the small chlorine atom at C2 with a bulky phenyl group via a Suzuki coupling will force a specific rotational angle (dihedral angle) between the pyrimidine and phenyl rings to minimize steric clash. acs.org This preferred conformation may be the key to fitting into a binding pocket, or it may prevent binding altogether.

The electronic nature of the substituents also plays a critical role. researchgate.net Electron-withdrawing groups, like the fluorine at C6, make the pyrimidine ring more electron-deficient, which can strengthen its ability to participate in π-stacking interactions with electron-rich aromatic amino acids like tryptophan or tyrosine. Conversely, adding an electron-donating amino group at C2 would reduce this effect.

The hydrogen bonding pattern is perhaps the most critical aspect. The parent molecule's hydroxyl group can act as both a hydrogen bond donor and acceptor. Esterification removes the donor capability, while etherification removes the donor and alters the acceptor's position. nih.gov If the original hydroxyl hydrogen was crucial for binding affinity, these modifications would lead to a significant loss of activity, providing a clear SAR data point. Similarly, introducing new hydrogen bond donors/acceptors, such as an amino or pyridyl group, can create new, favorable interactions with the target protein, thereby increasing potency. rsc.org

Computational and Theoretical Investigations of 2 Chloro 6 Fluoropyrimidin 4 Ol

Electronic Structure and Reactivity Modeling Using Quantum Chemical Methods

Quantum chemical methods, especially Density Functional Theory (DFT), are instrumental in modeling the electronic landscape of heterocyclic compounds. While specific studies detailing the electronic structure of 2-Chloro-6-fluoropyrimidin-4-ol are not prevalent in publicly accessible literature, the principles can be understood by examining related structures. For instance, DFT studies on similar chlorinated pyrimidine (B1678525) derivatives, such as bis(2-chloro-4,6-diaminopyrimidine)copper(II)-dichloride, have utilized the B3LYP method with the LANL2DZ basis set to determine optimized geometry and vibrational frequencies. researchgate.net

Such analyses for this compound would involve calculating key electronic descriptors:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. sciengpub.ir For fluorinated pyrimidines, the electronegative fluorine and chlorine atoms are expected to lower the energy of these orbitals.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms would be sites of negative potential, while the areas around the hydrogen and carbon atoms attached to halogens would be more positive, indicating sites prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can stabilize certain conformations.

Mechanistic Pathways of Chemical Reactions Involving this compound

Theoretical modeling is crucial for elucidating the step-by-step mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for reactions to proceed. For this compound, a common and important reaction is nucleophilic aromatic substitution (SNAr), where the chloro or fluoro substituents are displaced by a nucleophile.

Computational studies would typically investigate:

Site Selectivity: Determining whether a nucleophile will preferentially attack the carbon at position 2 (bonded to chlorine) or position 6 (bonded to fluorine). The relative reactivity is influenced by the electron-withdrawing effects of the substituents and the stability of the Meisenheimer complex intermediate.

Transition State Energetics: Calculating the energy barrier for the formation of the transition state. This allows for the prediction of reaction rates and how they might be influenced by different solvents or catalysts.

Reaction Profiles: A complete reaction energy profile maps the energy changes from reactants to products, revealing whether a reaction is exothermic or endothermic and identifying any intermediates.

Conformational Landscape and Tautomerism Studies of Pyrimidinols

One of the most significant computational considerations for this compound is tautomerism. As a hydroxypyrimidine, it can exist in equilibrium between different tautomeric forms, primarily the lactim (enol) and lactam (keto) forms.

Lactim Form: 2-Chloro-6-fluoropyrimidin-4-ol (the aromatic, hydroxyl form).

Lactam Form: 2-Chloro-6-fluoro-1H-pyrimidin-4-one or 2-Chloro-6-fluoro-3H-pyrimidin-4-one (the non-aromatic, keto forms).

Computational studies on related pyrimidine systems, like uracil (B121893) and its derivatives, have shown that the diketo form is typically more stable. nih.gov DFT calculations are the standard method for determining the relative stabilities of these tautomers by comparing their Gibbs free energies in the gas phase and in various solvents. sciengpub.irresearchgate.net The results of such calculations are critical, as different tautomers can exhibit vastly different biological activities and intermolecular interactions. researchgate.netchemrxiv.org For example, a computational analysis of 5,6-difluoro-2,4(1H,3H)-pyrimidindione confirmed that tautomerism significantly alters the molecule's electronic features, which has direct implications for its pharmaceutical use. sciengpub.ir

The conformational landscape refers to the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. For a relatively rigid ring system like pyrimidine, conformational flexibility is limited, but computational analysis can still provide insights into slight puckering of the ring or the orientation of substituents.

Predicted Tautomers of this compound
Tautomer NameStructural ClassKey FeaturesAnticipated Relative Stability
This compoundLactim (Enol)Aromatic ring, -OH groupGenerally less stable
2-Chloro-6-fluoro-1H-pyrimidin-4-oneLactam (Keto)Non-aromatic ring, C=O group, H on N1Generally more stable
2-Chloro-6-fluoro-3H-pyrimidin-4-oneLactam (Keto)Non-aromatic ring, C=O group, H on N3Generally more stable

Molecular Modeling for Ligand-Scaffold Interactions

The pyrimidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. This compound serves as a versatile building block for creating more complex molecules designed to interact with biological targets like enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a protein).

In such studies, the pyrimidine scaffold is positioned within the active site of a target protein. For instance, studies on different pyrimidine scaffolds have investigated their binding patterns against targets like DNA-gyrase and the PI3Kα kinase. nih.govmdpi.comnih.gov The model evaluates interactions such as:

Hydrogen Bonding: The nitrogen atoms and the carbonyl group (in the lactam tautomer) or hydroxyl group (in the lactim tautomer) are potent hydrogen bond acceptors and donors.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, a specific and directional non-covalent interaction.

Hydrophobic Interactions: The pyrimidine ring itself can engage in hydrophobic and π-stacking interactions with amino acid residues in the binding pocket.

Applications of 2 Chloro 6 Fluoropyrimidin 4 Ol As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the pyrimidine (B1678525) ring, enhanced by the presence of electron-withdrawing halogen substituents, makes 2-Chloro-6-fluoropyrimidin-4-ol an excellent starting material for the synthesis of more complex heterocyclic frameworks. The chlorine atom at the 2-position and the fluorine atom at the 6-position are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains. The hydroxyl group at the 4-position can also be functionalized, for instance, through etherification or conversion to a leaving group, to further expand the molecular diversity.

The differential reactivity of the C-Cl and C-F bonds allows for selective substitution reactions. Generally, the chlorine atom is more readily displaced than the fluorine atom by nucleophiles, enabling a stepwise functionalization of the pyrimidine core. This selectivity is crucial for the controlled assembly of complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.orgnih.govrsc.org Although specific examples with this compound are not extensively detailed in publicly available literature, the reactivity of similar chloropyrimidines suggests its utility in such transformations. For instance, the chlorine atom can be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or alkyl groups at the 2-position. Subsequent modification of the fluorine and hydroxyl groups can then lead to a diverse library of substituted pyrimidines.

The synthesis of fused heterocyclic systems is another important application. The functional groups of this compound can participate in intramolecular cyclization reactions to form bicyclic and polycyclic structures containing the pyrimidine ring.

Precursor in Multistep Organic Synthesis of Specialty Chemicals

One of the most prominent applications of pyrimidine derivatives is in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. While direct examples for this compound are not abundant in the literature, the synthesis of the antifungal drug Voriconazole from a closely related precursor, 4-Chloro-6-ethyl-5-fluoropyrimidine, highlights the synthetic potential of this class of compounds. rsc.orgjmchemsci.comorganic-chemistry.orggoogle.comgoogle.com

The synthesis of Voriconazole involves the key intermediate 4-Chloro-6-ethyl-5-fluoropyrimidine, which is prepared from the corresponding 6-ethyl-5-fluoropyrimidin-4(3H)-one. This transformation underscores the importance of the chloro-substituted pyrimidine as a reactive handle for subsequent carbon-carbon bond formation. The chloro group is essential for the coupling with another key fragment in the final steps of the synthesis. This parallel suggests that this compound could similarly serve as a precursor for a variety of specialty chemicals where the pyrimidine core is a key structural feature.

The following table summarizes the key steps in the synthesis of a related chloropyrimidine intermediate, highlighting the conversion of a hydroxypyrimidine to a chloropyrimidine, a reaction type that this compound would be expected to undergo.

PrecursorReagentsProductApplication of Product
6-ethyl-5-fluoropyrimidin-4(3H)-onePhosphoryl chloride (POCl₃), N,N-dimethylformamide, triethylamine4-Chloro-6-ethyl-5-fluoropyrimidineIntermediate in the synthesis of Voriconazole

This reaction demonstrates the conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom, which is a more versatile functional group for subsequent cross-coupling reactions.

Development of Chemical Probes and Tools Based on the Pyrimidinol Scaffold

The pyrimidine scaffold is a common feature in fluorescent molecules and chemical probes due to its electronic properties and ability to be extensively functionalized. While specific examples of this compound being used to develop chemical probes are not widely reported, its structural features make it a promising candidate for such applications.

The development of fluorescent probes often involves the attachment of a fluorophore to a recognition element. The reactive sites on this compound could be used to link it to various biomolecules or to construct novel fluorescent dyes. For example, the chlorine and fluorine atoms could be displaced by fluorescent amines or thiols. The hydroxyl group could be used to attach the pyrimidine core to a solid support for use in high-throughput screening or as a handle for bioconjugation.

The inherent fluorescence of some pyrimidine derivatives can be modulated by substitution, leading to the development of "turn-on" or "turn-off" fluorescent probes that respond to specific analytes or changes in the local environment. The strategic modification of this compound could lead to the creation of such environmentally sensitive probes for various biological and materials science applications.

Emerging Research Directions and Methodological Advancements in Halogenated Pyrimidine Chemistry

Sustainable and Green Chemistry Approaches for Pyrimidine (B1678525) Synthesis

Traditional methods for synthesizing pyrimidines often involve the use of hazardous materials and harsh reaction conditions, leading to environmental concerns. rasayanjournal.co.injmaterenvironsci.com In response, the principles of green chemistry are being increasingly adopted to develop more sustainable synthetic routes. These approaches prioritize the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions to minimize waste and improve safety. rasayanjournal.co.injmaterenvironsci.compowertechjournal.com

A significant focus of green pyrimidine synthesis is the use of alternative energy sources like microwave irradiation and ultrasound. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve product yields in the preparation of pyrimidine derivatives. researchgate.netijres.org Similarly, ultrasound-promoted reactions have been shown to be effective for the synthesis of 4-pyrimidinols and their derivatives, often in aqueous media, which is considered a green solvent. researchgate.netthieme-connect.comorganic-chemistry.org The use of water as a solvent in organic synthesis is highly advantageous due to its non-toxic nature and abundance. jmaterenvironsci.com

Furthermore, the development of novel catalysts is a cornerstone of green pyrimidine chemistry. Researchers are exploring the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. rasayanjournal.co.in For example, an iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols has been reported as a sustainable method. nih.gov This reaction is highly regioselective and produces water and hydrogen as the only byproducts. nih.gov The direct halogenation of pyrimidines is also being improved through greener methods, such as using potassium halides with a hypervalent iodine(III) reagent in water at room temperature, which avoids the need for harsh reagents and organic solvents. rsc.org

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, represents another solvent-free green chemistry approach. nih.gov This technique has been successfully applied to the iodination of pyrimidine derivatives, offering short reaction times and high yields without the use of toxic solvents. nih.gov

These sustainable and green chemistry approaches are not only environmentally beneficial but also often lead to more efficient and cost-effective production of halogenated pyrimidines.

Chemoinformatics and High-Throughput Synthesis in Pyrimidinol Derivatization

The derivatization of pyrimidinols, including halogenated variants like 2-Chloro-6-fluoropyrimidin-4-ol, is a critical process for discovering new molecules with desired biological activities. To accelerate this process, chemoinformatics and high-throughput synthesis (HTS) are being increasingly employed. nih.gov

Chemoinformatics utilizes computational methods to design and analyze chemical libraries, predict the properties of novel compounds, and guide synthetic efforts. chemrxiv.org By creating virtual libraries of pyrimidinol derivatives, researchers can screen for molecules with promising characteristics before committing to their synthesis, saving time and resources. acs.org For instance, computational docking studies can predict the binding affinity of a pyrimidine derivative to a specific biological target, helping to prioritize the most promising candidates for synthesis and testing. tandfonline.com

High-throughput synthesis complements chemoinformatics by enabling the rapid parallel synthesis of large numbers of compounds. nih.govelsevierpure.com This is often achieved through the use of automated robotic systems and miniaturized reaction formats. HTS methodologies have been developed for the synthesis of various pyrimidine derivatives, including pyrazolo[3,4-d]dihydropyrimidines. nih.gov These methods often rely on robust and efficient reactions that can be easily automated.

The combination of chemoinformatics and HTS allows for a systematic exploration of the chemical space around a core scaffold like this compound. By systematically modifying the substituents on the pyrimidine ring, vast libraries of derivatives can be rapidly generated and screened, significantly increasing the chances of discovering compounds with improved properties.

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrimidine Derivatives

The precise characterization of newly synthesized pyrimidine derivatives is crucial for confirming their structure and purity. A variety of advanced spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for the unambiguous determination of its structure. mdpi.comnih.gov For halogenated pyrimidines, specialized NMR techniques can also be used to study the effects of the halogen atoms on the electronic structure of the pyrimidine ring.

Mass Spectrometry (MS) is another indispensable tool for characterizing pyrimidine derivatives. It provides information about the molecular weight of the compound and its fragmentation pattern, which can further aid in structural confirmation. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures and for the purification of the desired products. nih.gov

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline compound. elsevierpure.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a pyrimidine derivative, its precise atomic arrangement can be determined.

X-ray Photoelectron Spectroscopy (XPS) , in conjunction with theoretical methods like Density Functional Theory (DFT), has been used to investigate the inner-shell ionization of halogenated pyrimidines. nih.govacs.org This provides insights into the electronic effects of the halogen substituents on the pyrimidine ring. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-6-fluoropyrimidin-4-ol in laboratory settings?

  • Methodological Answer : Prior to experimentation, wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and handling to minimize inhalation risks. Post-experiment waste must be segregated into halogenated organic waste containers and disposed via certified hazardous waste services to comply with environmental regulations . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis byproducts.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Employ a stepwise halogenation approach starting from pyrimidin-4-ol derivatives. Use anhydrous conditions (e.g., DMF as solvent, argon atmosphere) to minimize hydrolysis of the chloro-fluoro substituents. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. For higher purity (>98%), recrystallize from ethanol/water (4:1) at −20°C .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F}-NMR (δ −110 to −115 ppm for fluorine) and 13C^{13}\text{C}-NMR to confirm substitution patterns on the pyrimidine ring.
  • HPLC : C18 column with acetonitrile/water (60:40) at 1.0 mL/min; retention time ~6.2 min (UV detection at 254 nm).
  • Mass Spectrometry : ESI-MS in negative mode (expected [M−H]^-: m/z 175.98) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer : Perform iterative validation by:

  • Comparing experimental 1H^{1}\text{H}-NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set).
  • Cross-referencing X-ray crystallography data (if available) to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria).
  • Repeating syntheses under controlled conditions to rule out solvent or temperature artifacts .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Systematic Substituent Variation : Replace Cl/F with electron-withdrawing (e.g., CF3_3) or donating groups (e.g., OCH3_3) to assess effects on bioactivity.
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on halogen bonding between fluorine and backbone amides.
  • In Vitro Assays : Test derivatives against cell lines (e.g., HeLa) for cytotoxicity, correlating IC50_{50} values with substituent electronic profiles .

Q. What mechanistic insights can be gained from studying the reactivity of this compound under nucleophilic conditions?

  • Methodological Answer :

  • Kinetic Studies : Track substituent displacement (Cl vs. F) using NaSPh in DMSO, monitored by 19F^{19}\text{F}-NMR. Fluorine’s higher electronegativity typically results in slower substitution compared to chlorine.
  • Isotope Labeling : Synthesize 18O^{18}\text{O}-labeled analogs to trace hydroxyl group participation in tautomerization or hydrolysis pathways.
  • Computational Analysis : Apply Marcus theory to evaluate activation barriers for SNAr reactions, considering solvent polarity effects .

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